

FDW028 stability and long-term storage conditions

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Compound of Interest		
Compound Name:	FDW028	
Cat. No.:	B14983525	Get Quote

Technical Support Center: FDW028

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, long-term storage, and handling of **FDW028**.

Frequently Asked Questions (FAQs)

Q1: What is FDW028 and what is its primary mechanism of action?

FDW028 is a potent and highly selective inhibitor of fucosyltransferase 8 (FUT8).[1][2][3][4] Its primary mechanism involves binding to FUT8, which inhibits the core fucosylation of proteins. [5][6][7] This leads to the degradation of the immune checkpoint molecule B7-H3 (also known as CD276) through a process called chaperone-mediated autophagy (CMA).[1][2][3][4][5][7] The inhibition of FUT8 by **FDW028** also suppresses the AKT/mTOR signaling pathway.[1][3]

Q2: What are the recommended long-term storage conditions for **FDW028**?

For long-term stability, **FDW028** in its solid (powder) form should be stored at -20°C.[1][2][5][6] Under these conditions, it is stable for at least three to four years.[1][5][6] Some suppliers also indicate that storage at 4°C is acceptable for up to two years.[2][4]

Q3: How should I prepare and store stock solutions of **FDW028**?



FDW028 is soluble in DMSO at concentrations of ≥10 mg/mL.[5][6][7] To prepare a stock solution, dissolve the solid **FDW028** in fresh, anhydrous DMSO.[1][6] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2][4]

Q4: Is **FDW028** stable at room temperature?

FDW028 is shipped at room temperature in the continental US, suggesting short-term stability at ambient temperatures.[2][5] However, for long-term storage, it is critical to follow the recommended sub-zero temperature conditions.

Stability Data Summary

The following table summarizes the known stability and storage conditions for **FDW028**.

Formulation	Storage Temperature	Stability Period	Source(s)
Solid (Powder)	-20°C	≥ 4 years	[5][6]
Solid (Powder)	-20°C	3 years	[1][2][4]
Solid (Powder)	4°C	2 years	[2][4]
In Solvent (DMSO)	-80°C	1 year	[1]
In Solvent (DMSO)	-80°C	6 months	[2][4]
In Solvent (DMSO)	-20°C	1 month	[1][2][4]

Troubleshooting Guide

Issue: I am observing reduced or no activity of FDW028 in my cell-based assays.

- Question: Was the stock solution stored correctly?
 - Answer: Improper storage of the DMSO stock solution, such as repeated freeze-thaw cycles or prolonged storage at -20°C (beyond one month), can lead to degradation of the



compound.[1][2] It is recommended to use freshly prepared solutions or aliquots stored at -80°C for no longer than a year.[1]

- Question: Is the DMSO used for solubilization of high quality?
 - Answer: FDW028's solubility can be reduced by moisture-absorbing DMSO.[1] Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[1]
- Question: Has the compound precipitated out of the solution?
 - Answer: When diluting the DMSO stock solution into aqueous media for cell-based assays, the compound may precipitate if the final DMSO concentration is too low. Ensure the final DMSO concentration is compatible with your cell line and sufficient to maintain solubility. Visually inspect the media for any signs of precipitation after adding FDW028.

Issue: My in vivo experiment results are inconsistent.

- Question: How was the FDW028 formulation for in vivo use prepared?
 - Answer: For in vivo administration, specific formulations are required. One example involves a multi-step process: first, dissolve FDW028 in DMSO, then mix with PEG300, followed by Tween80, and finally ddH2O.[1] Another formulation uses corn oil.[1] These mixed solutions should be used immediately for optimal results.[1] Long-term storage of these formulations is not recommended.[8]
- Question: Was the correct dosage and administration route used?
 - Answer: Published in vivo studies using SW480 mouse xenograft models have used intravenous (i.v.) administration of FDW028 at doses of 10 and 20 mg/kg.[2][5][6] Ensure your experimental design aligns with established protocols.

Experimental Protocols

Protocol: In Vitro Cell Viability Assay

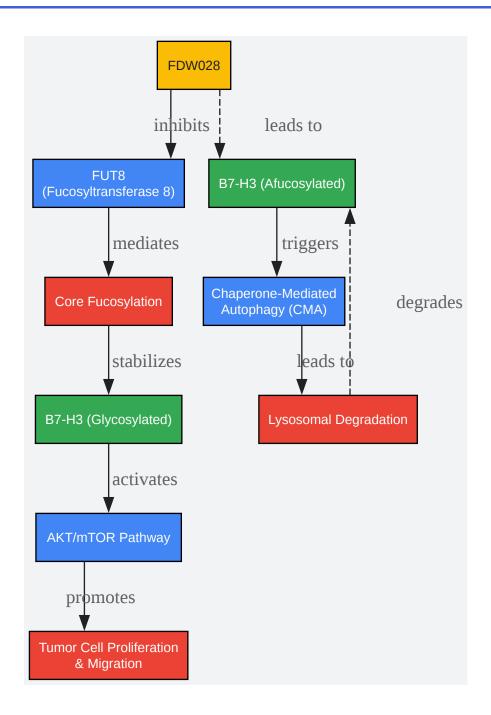
This protocol is based on the methodology used to determine the IC50 values of **FDW028** in colorectal cancer cell lines.[2][9]



- Cell Seeding: Seed SW480 or HCT-8 cells in 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase during the treatment period.
- Compound Preparation: Prepare a stock solution of FDW028 in DMSO (e.g., 10 mM).
 Serially dilute the stock solution to achieve final concentrations ranging from 0.2 μM to 100 μM in the cell culture medium.[9] Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
- Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of FDW028.
- Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
 [9]
- Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CCK-8 assay, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Determine the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the logarithm of the FDW028 concentration and fitting the data to a dose-response curve.

Visualizations

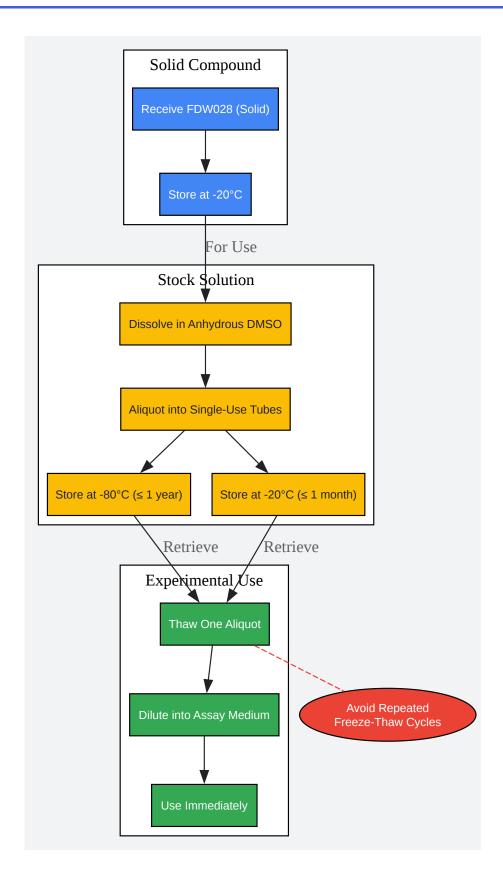




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Caption: **FDW028** inhibits FUT8, leading to B7-H3 degradation via CMA and suppression of the AKT/mTOR pathway.

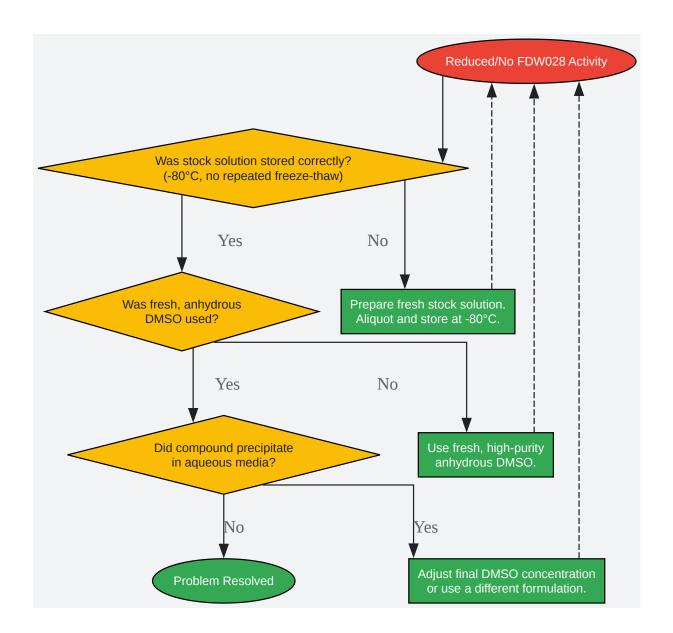




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Caption: Recommended workflow for handling and storing **FDW028** from solid form to experimental use.



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Caption: A logical workflow for troubleshooting common issues with **FDW028** activity in experiments.



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